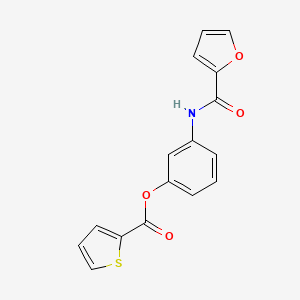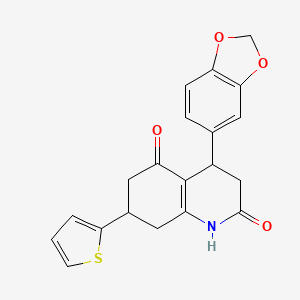![molecular formula C14H15FN2O4S B4415780 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4415780.png)
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine
Overview
Description
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine involves its ability to interact with specific targets in cells. The compound can bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound can also bind to specific sites on proteins, modifying their activity and leading to changes in various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific targets it interacts with. In cancer cells, the compound can induce apoptosis by inhibiting the activity of certain enzymes involved in cell proliferation. In biochemistry, the compound can modify the activity of specific proteins, allowing researchers to investigate their role in various biological processes. In pharmacology, the compound has been studied for its potential to modulate various physiological processes, including inflammation, neurological disorders, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine in lab experiments include its high potency and specificity for certain targets. The compound can be used to investigate the role of specific enzymes and proteins in various biological processes, allowing researchers to gain insights into the underlying mechanisms of disease. However, the limitations of using the compound include its potential toxicity and the need for careful handling and storage. The compound can also have off-target effects, leading to unintended biological effects.
Future Directions
There are several future directions for research on 4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine. One direction is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including inflammation, neurological disorders, and cardiovascular diseases. Another direction is to explore the compound's potential as a tool for studying the structure and function of proteins. Further research is also needed to investigate the compound's potential toxicity and off-target effects, as well as to develop safer and more effective methods for synthesizing and handling the compound.
Scientific Research Applications
4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In biochemistry, the compound has been used as a tool for studying the structure and function of proteins. The compound can bind to specific sites on proteins and modify their activity, allowing researchers to investigate their role in various biological processes. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, including inflammation, neurological disorders, and cardiovascular diseases.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-10-16-13(14(21-10)17-6-8-20-9-7-17)22(18,19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNXVKJCIJMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415724.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B4415735.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4415744.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4415760.png)

![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)
![2,5-bis{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B4415791.png)